

# physical and chemical properties of 4-isobutoxyphenylboronic acid

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## Compound of Interest

Compound Name: 4-Isobutoxyphenylboronic acid

Cat. No.: B121918

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## An In-depth Technical Guide to 4-Isobutoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-isobutoxyphenylboronic acid**, a versatile building block in modern organic synthesis. The information is curated to support researchers, scientists, and professionals in the field of drug development.

## Core Physical and Chemical Properties

**4-Isobutoxyphenylboronic acid** is a white to off-white solid organic compound. It is notable for its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in medicinal and materials chemistry. The isobutoxy group modulates the compound's solubility and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules. The presence of the boronic acid functional group also allows for the formation of reversible covalent complexes with diols, a feature exploited in the design of sensors and for drug delivery applications.

Table 1: Physical and Chemical Properties of **4-Isobutoxyphenylboronic Acid**

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>15</sub> BO <sub>3</sub>	[1][2]
Molecular Weight	194.04 g/mol	[1][2]
Appearance	Solid	[2][3][4]
Melting Point	99-104 °C	[2][3][4]
Boiling Point	Not experimentally determined (Predicted)	[5]
CAS Number	153624-44-3	[1][2]
Solubility	Soluble in most polar organic solvents. The introduction of the isobutoxy group generally increases solubility in organic solvents compared to phenylboronic acid, with the exception of dipropyl ether. Solubility in water is decreased by the isobutoxy substituent.	
pKa	Not experimentally determined.	
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.	[6]

Note: The compound may contain varying amounts of the corresponding anhydride (boroxine).  
[2]

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **4-isobutoxyphenylboronic acid**. While a dedicated, experimentally verified spectrum for this specific compound is not readily available in the public domain, the following sections provide predicted data and analysis based on the known characteristics of similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isobutoxy group protons, and the acidic protons of the boronic acid. The aromatic protons would likely appear as two doublets in the range of  $\delta$  7.0-8.0 ppm. The isobutoxy group would exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons. The boronic acid protons are often broad and may exchange with residual water in the solvent.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those directly attached to the oxygen and boron atoms shifted accordingly. The four distinct carbons of the isobutoxy group would also be visible in the aliphatic region of the spectrum.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-isobutoxyphenylboronic acid** would be characterized by several key absorption bands:

- O-H Stretching: A broad band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  corresponding to the hydroxyl groups of the boronic acid.
- C-H Stretching: Aromatic C-H stretches typically appear just above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches from the isobutoxy group will be observed just below  $3000\text{ cm}^{-1}$ .
- C=C Stretching: Aromatic ring stretching vibrations are expected in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- B-O Stretching: A strong, characteristic band for the B-O bond is expected in the  $1300\text{-}1400\text{ cm}^{-1}$  region.
- C-O Stretching: The C-O stretch of the ether linkage will likely appear in the  $1200\text{-}1300\text{ cm}^{-1}$  range.

## Mass Spectrometry (MS)

In a mass spectrum, **4-isobutoxyphenylboronic acid** is expected to show a molecular ion peak  $[\text{M}]^+$  corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the isobutyl group, water, and potentially the boronic acid moiety.

## Experimental Protocols

### Synthesis of 4-Isobutoxyphenylboronic Acid

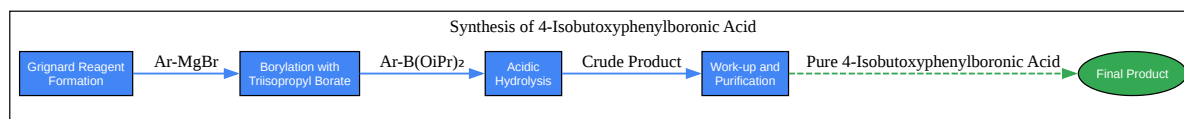
A general and widely used method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.<sup>[1][7][8]</sup>

Reaction Scheme:

Detailed Methodology:

- **Grignard Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 4-bromo-isobutoxybenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The reaction mixture is typically refluxed until the magnesium is consumed.
- **Borylation:** The Grignard solution is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise while maintaining the low temperature. The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature overnight.
- **Hydrolysis:** The reaction mixture is quenched by the slow addition of aqueous acid (e.g., 1 M HCl) at 0 °C.
- **Work-up and Purification:** The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Diagram 1: Synthesis Workflow for **4-Isobutoxyphenylboronic Acid**



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Caption: Workflow for the synthesis of **4-isobutoxyphenylboronic acid**.

## Suzuki-Miyaura Cross-Coupling Reaction

**4-Isobutoxyphenylboronic acid** is a key reagent in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.<sup>[9][10][11][12]</sup>

General Reaction Scheme:

Detailed Methodology:

- **Reaction Setup:** In a reaction vessel, the aryl halide (1.0 equiv), **4-isobutoxyphenylboronic acid** (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(OAc)<sub>2</sub>, 1-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, 2-3 equiv) are combined.
- **Solvent Addition:** A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water) is added.
- **Reaction Conditions:** The mixture is heated under an inert atmosphere (nitrogen or argon) at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Safety Information

**4-Isobutoxyphenylboronic acid** should be handled with appropriate safety precautions in a well-ventilated area or fume hood.<sup>[5][6][13][14]</sup> It may cause skin, eye, and respiratory irritation.<sup>[6]</sup> Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).<sup>[5][6][13][14]</sup>

## Conclusion

**4-Isobutoxyphenylboronic acid** is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl moieties through the Suzuki-Miyaura cross-coupling reaction. Its physical and chemical properties, including its solubility profile, make it a useful tool for medicinal chemists and materials scientists. This guide provides a foundational understanding of its properties and applications, serving as a resource for researchers in the field. Further investigation into its specific spectral characteristics and reactivity will continue to expand its utility in the development of novel compounds.

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